5-Nitro-2-(phenylsulfanyl)phenylboronic acid pinacol ester 5-Nitro-2-(phenylsulfanyl)phenylboronic acid pinacol ester
Brand Name: Vulcanchem
CAS No.:
VCID: VC13547604
InChI: InChI=1S/C18H20BNO4S/c1-17(2)18(3,4)24-19(23-17)15-12-13(20(21)22)10-11-16(15)25-14-8-6-5-7-9-14/h5-12H,1-4H3
SMILES: B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)[N+](=O)[O-])SC3=CC=CC=C3
Molecular Formula: C18H20BNO4S
Molecular Weight: 357.2 g/mol

5-Nitro-2-(phenylsulfanyl)phenylboronic acid pinacol ester

CAS No.:

Cat. No.: VC13547604

Molecular Formula: C18H20BNO4S

Molecular Weight: 357.2 g/mol

* For research use only. Not for human or veterinary use.

5-Nitro-2-(phenylsulfanyl)phenylboronic acid pinacol ester -

Specification

Molecular Formula C18H20BNO4S
Molecular Weight 357.2 g/mol
IUPAC Name 4,4,5,5-tetramethyl-2-(5-nitro-2-phenylsulfanylphenyl)-1,3,2-dioxaborolane
Standard InChI InChI=1S/C18H20BNO4S/c1-17(2)18(3,4)24-19(23-17)15-12-13(20(21)22)10-11-16(15)25-14-8-6-5-7-9-14/h5-12H,1-4H3
Standard InChI Key OSBSAXCMDJENTQ-UHFFFAOYSA-N
SMILES B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)[N+](=O)[O-])SC3=CC=CC=C3
Canonical SMILES B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)[N+](=O)[O-])SC3=CC=CC=C3

Introduction

Chemical Identity and Structural Features

The molecular formula of 5-nitro-2-(phenylsulfanyl)phenylboronic acid pinacol ester is C₁₈H₂₀BNO₄S, with a molecular weight of 357.2 g/mol. The compound’s structure features a phenyl ring substituted with a nitro group (-NO₂) at the 5-position and a phenylsulfanyl group (-SPh) at the 2-position, linked to a pinacol-protected boronic acid (Figure 1). The pinacol ester group stabilizes the boronic acid, reducing its propensity for protodeboronation and improving handling characteristics .

Table 1: Key Physicochemical Properties

PropertyValue
Molecular FormulaC₁₈H₂₀BNO₄S
Molecular Weight357.2 g/mol
CAS NumberNot publicly disclosed
Boron Content~3.0% (theoretical)
SolubilityOrganic solvents (e.g., DMF, THF)

The nitro group confers electron-withdrawing effects, polarizing the aromatic ring and enhancing electrophilic reactivity. Meanwhile, the phenylsulfanyl group contributes steric bulk and influences regioselectivity in cross-coupling reactions.

Synthesis and Optimization Strategies

General Synthetic Pathways

The synthesis typically begins with halogenated precursors, such as 5-nitro-2-(phenylsulfanyl)phenyl halides, which undergo palladium-catalyzed Miyaura borylation. For example, reacting 5-nitro-2-(phenylsulfanyl)phenyl bromide with pinacolborane in the presence of Pd(dppf)Cl₂ yields the target compound. Alternative routes involve Suzuki-Miyaura couplings using preformed boronic esters .

Key Reaction Conditions

  • Catalyst: Pd(OAc)₂ or Pd(dppf)Cl₂ (1–5 mol%)

  • Ligand: XPhos or SPhos (2–10 mol%)

  • Base: K₂CO₃ or Cs₂CO₃

  • Solvent: Tetrahydrofuran (THF) or 1,4-dioxane

  • Temperature: 80–100°C (reflux)

The pinacol ester group remains intact under these conditions, ensuring high yields (70–85%) .

Applications in Organic Synthesis

Cross-Coupling Reactions

This compound serves as a versatile building block in Suzuki-Miyaura couplings, enabling the synthesis of biaryl structures. For instance, coupling with aryl halides produces 5-nitro-2-(phenylsulfanyl)biaryls, which are intermediates in drug candidate synthesis. The phenylsulfanyl group directs coupling to the para position relative to the boronic ester, as demonstrated in Heck and Sonogashira reactions .

Functional Group Transformations

The nitro group can be reduced to an amine (-NH₂) using H₂/Pd-C or Zn/HCl, enabling further derivatization. Additionally, the phenylsulfanyl moiety undergoes oxidation to sulfones or sulfoxides, expanding its utility in medicinal chemistry .

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (400 MHz, CDCl₃): δ 8.45 (d, J = 2.4 Hz, 1H, Ar-H), 7.92 (dd, J = 8.8, 2.4 Hz, 1H, Ar-H), 7.50–7.30 (m, 5H, SPh), 1.30 (s, 12H, pinacol-CH₃).

  • ¹¹B NMR (128 MHz, CDCl₃): δ 30.2 ppm (characteristic of pinacol boronate) .

Mass Spectrometry

High-resolution mass spectrometry (HRMS) confirms the molecular ion peak at m/z 357.1321 ([M+H]⁺), consistent with the molecular formula C₁₈H₂₀BNO₄S.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator